3-Fluoro-4-methyl-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-methyl-5-nitropyridine is a fluorinated pyridine derivative Pyridines are a class of heterocyclic aromatic organic compounds with the chemical formula C₅H₅N
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methyl-5-nitropyridine typically involves the fluorination of a suitable precursor. One common method is the nucleophilic aromatic substitution of a nitro group by a fluoride ion. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate can be replaced by a fluoride anion to give the desired fluorinated product . Another method involves the direct fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic aromatic substitution reactions. These methods are optimized for high yield and purity, using reagents such as cesium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as fluoride ions.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Cesium fluoride in DMSO at 120°C.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) and ammonium formate.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: This compound.
Reduction: 3-Fluoro-4-methyl-5-aminopyridine.
Oxidation: 3-Fluoro-4-carboxy-5-nitropyridine.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-methyl-5-nitropyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-methyl-5-nitropyridine is primarily influenced by the presence of the fluorine atom, which is highly electronegative. This electronegativity affects the compound’s reactivity and interaction with biological targets. The nitro group can undergo reduction to form an amino group, which can then interact with various molecular targets in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-nitropyridine: Lacks the methyl group, making it less lipophilic.
4-Fluoro-3-methyl-5-nitropyridine: Positional isomer with different reactivity due to the position of the substituents.
3-Fluoro-4-methylpyridine: Lacks the nitro group, resulting in different chemical properties.
Uniqueness
3-Fluoro-4-methyl-5-nitropyridine is unique due to the combination of fluorine, methyl, and nitro groups on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C6H5FN2O2 |
---|---|
Molekulargewicht |
156.11 g/mol |
IUPAC-Name |
3-fluoro-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H5FN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3 |
InChI-Schlüssel |
GETSUKFLGJVJQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC=C1[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.